"CAS number and IUPAC name for 2-methyl-N-(2-methylcyclopentyl)aniline"
"CAS number and IUPAC name for 2-methyl-N-(2-methylcyclopentyl)aniline"
An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-methylaniline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methylcyclopentyl)-2-methylaniline, a substituted aniline of interest in synthetic and medicinal chemistry. Due to the absence of this specific molecule in major chemical inventories, this document outlines a robust theoretical and practical framework for its synthesis, purification, and characterization. It is intended for an audience of researchers, scientists, and professionals in drug development who are familiar with organic synthesis and analytical chemistry.
Introduction and Nomenclature
Substituted anilines are a cornerstone of modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The target molecule, systematically named N-(2-methylcyclopentyl)-2-methylaniline , belongs to the class of N-alkylanilines. An alternative and equally valid IUPAC name is N-(2-methylcyclopentyl)-o-toluidine , referencing the common name for the 2-methylaniline starting material.
As of the date of this guide, a specific CAS number for this compound has not been identified in public databases, suggesting it is a novel or sparsely documented chemical entity. This guide, therefore, serves as a foundational document, leveraging established chemical principles and data from analogous structures to describe its properties and synthesis.
Predicted Physicochemical Properties
The physicochemical properties of N-(2-methylcyclopentyl)-2-methylaniline can be predicted based on its constituent parts: the o-toluidine ring and the N-linked 2-methylcyclopentyl group. These properties are critical for designing synthesis and purification protocols, as well as for understanding its potential as a drug candidate.
| Property | Predicted Value/Range | Rationale & Comparative Data |
| Molecular Formula | C₁₃H₁₉N | Derived from structural components. |
| Molecular Weight | 189.30 g/mol | Calculated from the molecular formula. Analogous to N-cyclopentyl-2-methylaniline (175.27 g/mol ).[3] |
| Appearance | Colorless to pale yellow or brown liquid | N-alkylanilines are typically liquids that can discolor upon exposure to air and light.[4] |
| Boiling Point | ~250-270 °C | Higher than o-toluidine (200-202 °C) due to increased molecular weight and van der Waals forces.[5] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, THF, DCM) | The hydrophobic nature of the aromatic ring and the alkyl substituent dominates.[4][6] |
| pKa (of conjugate acid) | ~4.5 - 5.5 | Similar to other N-alkylanilines. The alkyl group slightly increases basicity compared to aniline. |
Proposed Synthesis Pathway: Reductive Amination
The most direct and efficient method for synthesizing N-(2-methylcyclopentyl)-2-methylaniline is through the reductive amination of o-toluidine with 2-methylcyclopentanone.[7][8] This one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.
The causality behind this choice is rooted in its high efficiency, operational simplicity, and the commercial availability of the starting materials. This method avoids the harsher conditions and potential for over-alkylation associated with direct alkylation using halides.[9]
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of N-(2-methylcyclopentyl)-2-methylaniline.
Detailed Experimental Protocol
Materials:
-
o-Toluidine (CAS: 95-53-4)
-
2-Methylcyclopentanone (CAS: 1120-72-5)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add o-toluidine (1.0 eq) and 2-methylcyclopentanone (1.1 eq) in a suitable solvent like methanol or DCM (approx. 0.2 M concentration). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent. If using sodium borohydride (NaBH₄, 1.5 eq), add it portion-wise to control the exothermic reaction and hydrogen gas evolution. If using sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), it can be added in one portion.[7] Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. If methanol was used as the solvent, remove it under reduced pressure. Extract the aqueous mixture three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Collect fractions and analyze by Thin Layer Chromatography (TLC) to isolate the pure product. Combine pure fractions and remove the solvent in vacuo to obtain N-(2-methylcyclopentyl)-2-methylaniline.
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the structure and purity of the synthesized compound. Each technique provides unique and complementary information.
Characterization Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of the title compound.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): Expected signals would include:
-
Aromatic protons (4H) in the ~6.6-7.2 ppm range, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
-
A broad singlet for the N-H proton.
-
A singlet for the aryl-CH₃ group around 2.1-2.3 ppm.
-
A series of multiplets for the cyclopentyl-CH and CH₂ protons, and a doublet for the cyclopentyl-CH₃ group.
-
-
¹³C NMR (Carbon NMR): Approximately 13 distinct carbon signals are expected, corresponding to the different chemical environments of the carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands should be observed:
-
N-H stretching (secondary amine) around 3350-3450 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching just below 3000 cm⁻¹.
-
Aromatic C=C stretching in the 1500-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.30.
Potential Applications in Drug Development
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Alkaloids, many of which contain substituted amine functionalities, exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11]
The introduction of a lipophilic N-alkyl substituent, such as 2-methylcyclopentyl, can significantly modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, it can:
-
Increase Lipophilicity: Potentially enhancing membrane permeability and oral bioavailability.
-
Modulate Metabolism: The steric hindrance provided by the ortho-methyl group and the N-alkyl group may protect the amine from rapid N-dealkylation or other metabolic transformations.[5]
-
Influence Receptor Binding: The size and conformation of the N-substituent can be critical for fitting into the binding pocket of a target protein.
Given these characteristics, N-(2-methylcyclopentyl)-2-methylaniline could serve as a valuable intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas, including oncology, neuroscience, and infectious diseases. Further screening and derivatization would be required to explore its full potential.
Conclusion
While N-(2-methylcyclopentyl)-2-methylaniline is not a cataloged compound, this guide establishes a clear and scientifically sound pathway for its synthesis and characterization. The proposed reductive amination protocol is robust and scalable. The comprehensive analytical workflow ensures that the final product can be validated to the high standards required for research and drug development. The structural motifs present in this molecule suggest it is a promising candidate for inclusion in screening libraries and as a building block for more complex therapeutic agents.
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